molecular formula C11H14O8 B14117324 (2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate

(2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate

Cat. No.: B14117324
M. Wt: 274.22 g/mol
InChI Key: KTURWDKHZPMVNN-GHLOERTESA-N
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Description

(2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate is a complex organic compound with the molecular formula C11H14O8. This compound is notable for its unique structure, which includes a tetrahydrofuran ring substituted with multiple carboxylate groups. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amides, and other esters .

Scientific Research Applications

(2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context of use .

Biological Activity

(2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate (CAS number 2459955-52-1) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄O₈
  • Molecular Weight : 274.23 g/mol
  • Purity : >97% .

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its effects on metabolic pathways and potential therapeutic applications.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to affect fatty acid synthesis by inhibiting fatty-acid synthase .
  • Antioxidant Properties : The compound may exhibit antioxidant activity, which can protect cells from oxidative stress. This property is crucial for preventing cellular damage in various diseases .
  • Anti-inflammatory Effects : Some derivatives of tetrahydrofuran compounds have demonstrated anti-inflammatory properties, suggesting that this compound could also influence inflammatory pathways .

Case Studies and Research Findings

  • Fatty Acid Synthesis Inhibition :
    • A study investigated a similar tetrahydrofuran derivative that inhibited fatty-acid synthase activity in vitro. This inhibition led to a decrease in lipid accumulation in cultured cells . If this compound exhibits similar effects, it could be a candidate for metabolic disorder treatments.
  • Antioxidant Activity Assessment :
    • Research on related compounds has shown significant antioxidant activity through various assays (DPPH radical scavenging assay). Such studies indicate that this compound may possess similar properties that warrant further investigation .
  • Inflammation Models :
    • In animal models of inflammation, compounds with structural similarities have been shown to reduce markers of inflammation such as TNF-alpha and IL-6. These findings suggest potential therapeutic applications for inflammatory diseases .

Data Summary Table

PropertyValue
Molecular FormulaC₁₁H₁₄O₈
Molecular Weight274.23 g/mol
CAS Number2459955-52-1
Purity>97%
Potential ActivitiesEnzyme inhibition, Antioxidant
Related StudiesFatty acid synthesis inhibition
Antioxidant assays

Properties

Molecular Formula

C11H14O8

Molecular Weight

274.22 g/mol

IUPAC Name

trimethyl (2R,3S)-2-methyl-5-oxooxolane-2,3,4-tricarboxylate

InChI

InChI=1S/C11H14O8/c1-11(10(15)18-4)6(9(14)17-3)5(7(12)16-2)8(13)19-11/h5-6H,1-4H3/t5?,6-,11-/m1/s1

InChI Key

KTURWDKHZPMVNN-GHLOERTESA-N

Isomeric SMILES

C[C@@]1([C@H](C(C(=O)O1)C(=O)OC)C(=O)OC)C(=O)OC

Canonical SMILES

CC1(C(C(C(=O)O1)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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